恶烷-4-磺酰氟

描述

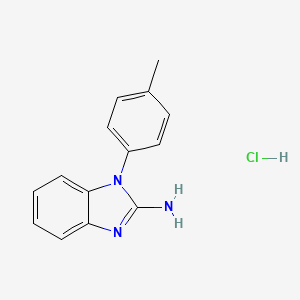

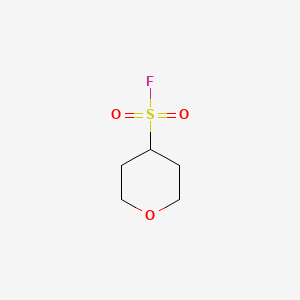

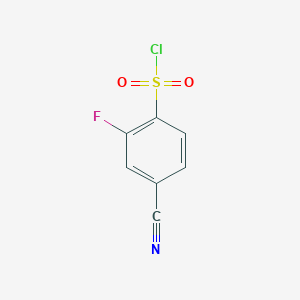

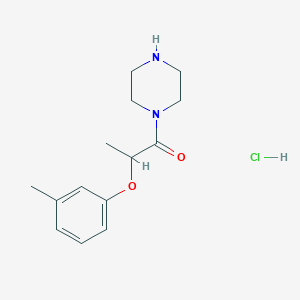

Oxane-4-sulfonyl fluoride is a chemical compound with the CAS Number: 1334148-27-4 . It has a molecular weight of 168.19 .

Synthesis Analysis

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Molecular Structure Analysis

The IUPAC name for Oxane-4-sulfonyl fluoride is tetrahydro-2H-pyran-4-sulfonyl fluoride . The Inchi Code for this compound is 1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 .Chemical Reactions Analysis

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, are known to react with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . Aryl sulfonyl fluorides possess sufficient aqueous stability and binding site dependent amino acid reactivity that makes the weak electrophile ideal for applications in chemical biology and covalent chemical probe development .Physical And Chemical Properties Analysis

Oxane-4-sulfonyl fluoride has a molecular weight of 168.19 . More detailed physical and chemical properties are not available in the search results.科学研究应用

环境和工业应用

环境持久性和人类接触: 恶烷-4-磺酰氟以全氟辛烷磺酰氟 (POSF) 的形式存在,是环境和人类全氟化学品污染的重要因素。它被广泛用于纺织品和食品接触材料等商业产品中。2000-2002 年左右逐步淘汰 POSF 生产,导致相关污染物在人体血清中的含量下降,这表明在这一时期之前,接触 POSF 基材料是污染的主要来源 (D’eon & Mabury,2011)。

有机合成中的应用: 与全氟烷基磺酸盐(如恶烷-4-磺酰氟)在结构上相关的非氟丁烷磺酸盐被用作有机合成中过渡金属催化的反应中的中间体。这些化合物在各种化学转化中显示出比传统使用的试剂具有许多优势 (Hoegermeier & Reissig,2009)。

微生物降解研究: 微生物降解全氟烷基化学品(如恶烷-4-磺酰氟)对于了解其环境归宿至关重要。这些研究有助于评估此类化学品的生物降解性和它们转化为更持久的环境化合物 (Liu & Mejia Avendaño,2013)。

长链全氟烷基酸的替代品: 对全氟烷基羧酸 (PFCAs) 和全氟烷基磺酸 (PFSAs) 的氟化替代品的研究所进行,恶烷-4-磺酰氟与全氟烷基羧酸和全氟烷基磺酸有关,表明需要更多可访问的信息来促进风险评估和管理。这突出了透明度和数据可用性在对这些化学品进行环境风险管理中的重要性 (Wang 等人,2013)。

环境样品的分析方法: 已开发出分析方法来区分工业衍生物(如油砂工艺水)中的化合物和天然风化产物。这些方法对于了解工业活动对环境的影响和表征化学添加剂(如恶烷-4-磺酰氟)至关重要 (Headley 等人,2013)。

代谢和药物学方面: 了解氟化化合物(如恶烷-4-磺酰氟)的代谢途径和药物学意义对于药物设计以及评估其对环境和健康的影响至关重要。对氟化分子的研究有助于了解它们对代谢途径和氟化药物处置的影响 (Johnson 等人,2020)。

作用机制

Target of Action

Oxane-4-sulfonyl fluoride is a type of sulfonyl fluoride, a class of compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are known to interact with a variety of biological targets, including proteins .

Mode of Action

The mode of action of Oxane-4-sulfonyl fluoride involves the formation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex . The compound achieves this through a process known as Sulfur (VI) Fluoride Exchange (SuFEx), a new generation of click chemistry .

Biochemical Pathways

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, affect various biochemical pathways. They are involved in the synthesis of diverse functionalized sulfonyl fluorides . They can also form amino-oxetanes by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity .

Pharmacokinetics

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . This balance is particularly attractive for applications in medicinal chemistry and chemical biology, as it impacts the bioavailability of these compounds .

Result of Action

The result of Oxane-4-sulfonyl fluoride’s action is the formation of a stable binding complex between a protein and its interacting biomolecule . This allows for the subsequent pull-down assay to identify unknown interactors . The compound’s action thus facilitates the investigation of protein-biomolecule interactions and aids in new therapeutic development .

Action Environment

The action of Oxane-4-sulfonyl fluoride, like other sulfonyl fluorides, is influenced by environmental factors. These compounds are relatively latent towards biological nucleophiles . Upon binding with other biological targets, they can react with a nucleophile on the target via sufex, irreversibly cross-linking the interacting biomolecules .

未来方向

Recent advances in the synthesis of sulfur (VI)-fluorides have enabled incredible growth in their application in biomolecular chemistry . This includes the development of new synthetic strategies to synthesize and react S (VI) fluorides . These advances are expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

属性

IUPAC Name |

oxane-4-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECGOQFZUPHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-4-sulfonyl fluoride | |

CAS RN |

1334148-27-4 | |

| Record name | oxane-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)

![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)

![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)